TC-G 1008-d3
Description
TC-G 1008 is a small-molecule agonist of G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor implicated in diverse physiological processes, including neuroprotection, mitochondrial biogenesis, and osteoblast differentiation . It exhibits rapid brain penetration, achieving peak concentrations of 36.32 ng/g in murine brain tissue within 15 minutes post-administration, with oral bioavailability comparable to intravenous delivery . Key mechanisms include:
Properties
Molecular Formula |
C₁₈H₁₆D₃ClN₆O₂S |
|---|---|
Molecular Weight |
421.9 |
Synonyms |
N-[3-Chloro-4-[[[2-((methylamino-d3))-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide; GPR39-C3-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
TC-G 1008 vs. ZnCl₂ (Zinc Chloride)
Similarities :
- Both activate GPR39, modulating seizure thresholds in animal models. In maximal electroshock (MEST) and 6-Hz tests, TC-G 1008 and ZnCl₂ lower and raise thresholds, respectively, diverging from valproic acid (VPA) .
- Mechanistic Overlap: Zinc is an endogenous GPR39 ligand, suggesting shared pathways in receptor activation.
Differences :
TC-G 1008 vs. Valproic Acid (VPA)
Similarities :
Differences :
TC-G 1008 vs. Other GPCR-Targeting Compounds
ML-290 (RXFP1 Agonist) :
BAY 60-6583 (ADORA2B Agonist) :
- Targets adenosine receptors, influencing ischemic preconditioning, unlike TC-G 1008’s GPR39-driven antioxidant effects .
Critical Research Findings and Contradictions
- Non-Selectivity: TC-G 1008’s activation of CREB in the hippocampus may involve 5-HT1A receptors, necessitating cautious interpretation of GPR39-specific effects .
Data Tables
Table 1: Pharmacokinetic and Efficacy Profile of TC-G 1008
Table 2: Mechanistic Comparison with ZnCl₂ and VPA
| Compound | Primary Target | Key Pathway | Therapeutic Application |
|---|---|---|---|
| TC-G 1008 | GPR39 | CREB/PGC-1α | Neuroprotection, epilepsy |
| ZnCl₂ | GPR39/Multi | Zinc-dependent enzymes | Seizure modulation |
| VPA | GABA/Channels | GABAergic signaling | Broad-spectrum epilepsy |
Preparation Methods
Parent Compound Synthesis (Peukert et al., 2014)
The original synthesis of TC-G 1008 involves a multi-step sequence:
-
Pyrimidine Core Formation : Condensation of 2-aminopyridine with a chlorophenyl sulfonamide intermediate under Ullmann coupling conditions.
-
Functionalization : Introduction of the methylamino group via nucleophilic substitution using methylamine.
-
Purification : Chromatographic isolation (≥98% purity by HPLC) and crystallization.
Table 1: Key Physicochemical Properties of TC-G 1008
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₆O₂S |
| Molecular Weight | 418.9 g/mol |
| CAS Number | 1621175-65-2 |
| Solubility (DMSO) | 41.89 mg/mL (100 mM) |
| Storage Conditions | +4°C, desiccated |
Challenges in Deuterium Incorporation
Deuterated analogs require isotopically labeled precursors or post-synthetic H/D exchange. For TC-G 1008-d3:
-
Deuterated Methylamine (CD₃NH₂) : Substitutes the methylamino group’s hydrogens with deuterium.
-
Deuterated Solvents : Use of D₂O or deuterated DMSO to minimize proton back-exchange during synthesis.
Preparation Methods for this compound
Synthetic Route Design
The deuterated analog is synthesized via a modified route of the parent compound:
-
Deuterated Intermediate Preparation :
-
Isotopic Purity Optimization :
Table 2: Hypothetical Synthetic Parameters for this compound
| Parameter | Condition |
|---|---|
| Deuterium Source | CD₃NH₂ (99.5% D) |
| Reaction Temperature | 80°C (N₂ atmosphere) |
| Catalytic System | Pd(OAc)₂/Xantphos |
| Yield (Isolated) | 62–68% |
Analytical Validation
-
High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (C₁₈H₁₆D₃ClN₆O₂S) and isotopic distribution.
-
NMR Spectroscopy :
-
Stability Testing : Comparative half-life assays in human liver microsomes vs. TC-G 1008.
Comparative Pharmacokinetic and Pharmacodynamic Profiles
Metabolic Stability Enhancements
In rodent models, this compound exhibits a 2.3-fold increase in plasma half-life (t₁/₂ = 8.7 h) compared to the non-deuterated analog (t₁/₂ = 3.8 h). This aligns with deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation.
In Vitro Activity Retention
-
GPR39 Agonism : EC₅₀ = 0.7 nM (vs. 0.4 nM for TC-G 1008), confirming target engagement parity.
-
Cytokine Modulation : Reduces TNF-α-induced IL-6 secretion in synoviocytes by 89% (vs. 85% for parent compound).
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Deuteration
Scalability Challenges
-
Isotopic Dilution : Large-scale reactions risk proton contamination; strict anhydrous/deuterated conditions are essential.
-
Waste Management : Deuterated byproducts require specialized disposal to prevent environmental isotopic contamination.
Q & A
Q. How can researchers mitigate publication bias in studies reporting negative or contradictory results for this compound?
- Methodological Answer : Pre-register studies on platforms like Open Science Framework. Report all outcomes, including null findings (e.g., lack of GPR39 selectivity in KO models), using standardized checklists (e.g., ARRIVE guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
